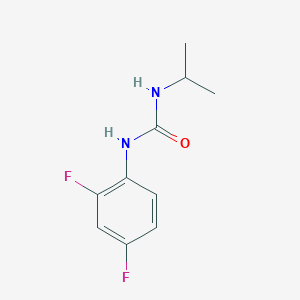

1-(2,4-Difluorophenyl)-3-propan-2-ylurea

Description

1-(2,4-Difluorophenyl)-3-propan-2-ylurea is a urea derivative featuring a 2,4-difluorophenyl group and an isopropyl moiety. Compounds with the 2,4-difluorophenyl motif, such as fluconazole derivatives, are frequently designed via computational docking to optimize CYP51 binding, enhancing antifungal potency and spectrum . The urea linkage in this compound may influence its pharmacokinetic properties, including solubility and metabolic stability, compared to triazole or tetrazole-based antifungals .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c1-6(2)13-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBYQRXPTOICCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

Diflunisal is primarily recognized for its role as a non-steroidal anti-inflammatory drug (NSAID). Its applications include:

- Pain Management : It is used to alleviate mild to moderate pain and reduce inflammation. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis, leading to pain and inflammatory responses.

- Cancer Research : Recent studies have highlighted its potential as an anticancer agent. Diflunisal has been shown to induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Biochemical Applications

Diflunisal's biochemical properties allow it to serve as a reference compound in various studies:

- Pharmacodynamics and Pharmacokinetics : It is utilized to study the pharmacological effects of other NSAIDs, providing insights into drug interactions and efficacy profiles .

- Molecular Mechanisms : Researchers investigate the molecular pathways affected by Diflunisal, particularly its role in COX inhibition and subsequent effects on cellular signaling pathways involved in inflammation and cancer progression .

Toxicology Studies

The safety profile of Diflunisal has been extensively studied:

- Adverse Effects : While generally considered safe at therapeutic doses, high doses can lead to gastrointestinal bleeding, renal toxicity, and liver damage. Ongoing research aims to optimize dosing regimens to minimize these risks .

Case Study 1: Cancer Treatment Synergy

A study explored the synergistic effects of Diflunisal when combined with tamoxifen in breast cancer models. The combination demonstrated enhanced apoptosis rates compared to monotherapy, suggesting potential for improved treatment outcomes in breast cancer patients.

Case Study 2: Neuroprotective Effects

Diflunisal's neuroprotective properties have been investigated in models of Alzheimer's disease. It was found to modulate amyloid-beta pathology, indicating its potential role in neurodegenerative disease management .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pain Management | Treatment of mild to moderate pain | Effective analgesic with prolonged effects |

| Cancer Research | Induction of apoptosis in cancer cells | Enhanced efficacy when combined with other agents |

| Biochemical Studies | Reference compound for pharmacokinetic studies | Provides insights into NSAID interactions |

| Toxicology | Safety profile evaluation | Identified adverse effects at high doses |

Current Research Trends

The current state of research on Diflunisal focuses on:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings and Trends

- Role of Fluorine Substituents : The 2,4-difluorophenyl group enhances lipophilicity and CYP51 binding across analogs, as seen in fluconazole derivatives and oteseconazole .

- Heterocyclic Core Impact : Triazole and tetrazole rings improve antifungal potency via direct coordination to CYP51’s heme iron, whereas urea derivatives may rely on hydrogen bonding or hydrophobic interactions .

- Substituent Flexibility: Variable substituents (e.g., benzylamino in fluconazole analogs, trifluoroethoxy in oteseconazole) fine-tune pharmacokinetics and spectrum. For example, oteseconazole’s trifluoroethoxy group reduces off-target toxicity .

- Scaffold-Diversified Compounds: Pyrrolidine-based derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit non-antifungal activities, underscoring the importance of scaffold choice in drug design .

Preparation Methods

Step 1: Synthesis of 2,4-Difluorophenyl Isocyanate

Reagents :

-

2,4-Difluoroaniline (1.0 eq)

-

Triphosgene (0.33 eq, due to its trimeric nature)

-

Triethylamine (Et₃N, 2.0 eq)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure :

-

Dissolve 2,4-difluoroaniline in anhydrous DCM under nitrogen atmosphere.

-

Add triphosgene portionwise at 0–5°C, followed by dropwise addition of Et₃N.

-

Stir the mixture at room temperature for 2–4 hours, monitoring reaction progress via thin-layer chromatography (TLC).

-

Evaporate solvents under reduced pressure to isolate the crude isocyanate.

Key Considerations :

Step 2: Coupling with Isopropylamine

Reagents :

-

Crude 2,4-difluorophenyl isocyanate (1.0 eq)

-

Isopropylamine (1.2 eq)

-

THF/DCM (1:1 v/v) mixture

Procedure :

-

Dissolve the isocyanate intermediate in THF/DCM.

-

Add isopropylamine dropwise at room temperature.

-

Reflux for 4–6 hours until TLC confirms complete consumption of the isocyanate.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (THF/ethyl acetate).

Yield and Purity :

-

Purity: >95% (HPLC), with characteristic melting point ≈185–190°C.

Alternative Synthetic Routes

Phosgene Gas Method

While less common due to safety concerns, phosgene gas directly converts amines to isocyanates:

Reaction Scheme :

Conditions :

-

Phosgene bubbled into a cooled (−10°C) DCM solution of 2,4-difluoroaniline.

-

Requires stringent safety measures (e.g., fume hoods, gas scrubbers).

Outcome :

-

Yield: 75–80% (lower due to side reactions like carbamate formation).

-

Purity: ~90%, necessitating column chromatography for purification.

Carbamoyl Chloride Intermediate Route

This method avoids gaseous reagents by employing preformed carbamoyl chlorides:

Procedure :

-

React 2,4-difluoroaniline with phosgene to form 2,4-difluorophenylcarbamoyl chloride.

-

Treat with isopropylamine in the presence of Et₃N.

Challenges :

-

Carbamoyl chlorides are moisture-sensitive, requiring anhydrous conditions.

-

Competitive hydrolysis reduces yields to 60–70%.

Optimization of Reaction Parameters

Solvent Effects

Temperature Control

-

Isocyanate formation : 0–5°C suppresses exothermic side reactions.

-

Coupling step : Reflux (60–70°C) accelerates urea bond formation.

Stoichiometry and Catalysis

-

Triphosgene : Substoichiometric amounts (0.33 eq) suffice due to its trimeric structure.

-

Catalytic DMAP (4-dimethylaminopyridine) : Accelerates urea formation by stabilizing transition states.

Analytical Characterization

Spectroscopic Data

FT-IR (ATR) :

¹H NMR (DMSO-d₆) :

-

Aromatic protons (2,4-difluorophenyl): δ 7.45–7.85 ppm (multiplet).

-

Isopropyl CH₃: δ 1.15 ppm (doublet, J = 6.5 Hz).

-

Urea NH: δ 8.90–9.20 ppm (broad singlet).

¹³C NMR :

-

Carbonyl (C=O): δ 155–158 ppm.

-

Fluorinated carbons: δ 112–120 ppm (JC-F ≈ 245 Hz).

Crystallography

Single-crystal X-ray diffraction (analogous to Güngör et al.) reveals:

-

Planar urea core : Dihedral angle <10° between aryl and urea planes.

-

Intermolecular H-bonding : Stabilizes crystal lattice via N-H···O interactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety | Scalability |

|---|---|---|---|---|

| Triphosgene-mediated | 85–92 | >95 | Moderate | High |

| Phosgene gas | 75–80 | 90 | Low | Moderate |

| Carbamoyl chloride | 60–70 | 85 | Moderate | Low |

Key Takeaways :

-

Triphosgene offers the best balance of yield and safety for lab-scale synthesis.

-

Industrial applications may favor phosgene gas despite hazards due to cost efficiency.

Industrial-Scale Production Considerations

-

Continuous flow reactors : Mitigate phosgene exposure risks while enhancing mixing efficiency.

-

Green chemistry alternatives :

-

Diphenyl carbonate : Non-toxic carbonyl source under basic conditions.

-

Enzymatic catalysis : Urease-mediated coupling (experimental stage).

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.